4-(Ethylsulfanyl)piperidine
Description
4-(Ethylsulfanyl)piperidine is a piperidine derivative featuring a thioether substituent (-S-C₂H₅) at the 4-position of the heterocyclic ring. Piperidine, a six-membered amine-containing ring, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The ethylsulfanyl group introduces moderate lipophilicity and electron-donating characteristics, distinguishing it from oxygen-based ethers or sulfonyl derivatives.
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
4-ethylsulfanylpiperidine |
InChI |
InChI=1S/C7H15NS/c1-2-9-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3 |
InChI Key |
SPYIEKJAYLMQDL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)piperidine typically involves the substitution of a piperidine derivative with an ethylsulfanyl group. One common method is the reaction of piperidine with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of 4-(Ethylsulfanyl)piperidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Scale-up procedures often require rigorous control of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylsulfanyl)piperidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Ethylsulfanyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Comparisons:
| Compound | Substituent Type | Position | Electronic Effect | Steric Bulk | LogP (Estimated) |
|---|---|---|---|---|---|
| 4-(Ethylsulfanyl)piperidine | Thioether (-S-C₂H₅) | 4 | Moderate electron donation | Moderate (linear chain) | ~2.5 |
| 4-Ethoxypiperidine | Ether (-O-C₂H₅) | 4 | Stronger electron donation | Similar to thioether | ~1.8 |
| 4-(4-Fluorophenyl)piperidine | Fluorophenyl | 4 | Electron-withdrawing | High (aromatic ring) | ~3.0 |
| 4-[2-(Methylsulfanyl)ethyl]piperidine | Thioether (ethyl chain) | 4 | Moderate electron donation | High (branched chain) | ~3.2 |
| 1-[(4-Ethoxyphenyl)sulfonyl]piperidine | Sulfonyl (-SO₂-) | 1 | Strong electron-withdrawing | High (planar sulfonyl) | ~1.5 |
- Thioether vs. Ether : The ethylsulfanyl group is less polar than ethoxy, increasing lipophilicity (higher LogP), which may enhance membrane permeability .
- Aromatic vs.
- Steric Effects : Bulkier substituents like 4-[2-(methylsulfanyl)ethyl]piperidine may hinder interactions with sterically sensitive targets compared to the linear ethylsulfanyl group .
Physicochemical Properties
- Solubility : Thioethers are less water-soluble than sulfonyl or hydroxyl derivatives (e.g., 4-(4-hydroxy-phenyl)piperidine), which may limit formulation options .
Biological Activity
4-(Ethylsulfanyl)piperidine is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound 4-(Ethylsulfanyl)piperidine is characterized by the presence of an ethylsulfanyl group attached to a piperidine ring. The synthesis typically involves:
- Formation of the Piperidine Ring : Achieved through hydrogenation of pyridine or cyclization of suitable precursors.
- Introduction of the Ethylsulfanyl Group : This is done via nucleophilic substitution, reacting piperidine with ethylsulfanyl chloride in the presence of a base (e.g., sodium hydroxide).
- Formation of Hydrochloride Salt : The free base is converted to its hydrochloride form using hydrochloric acid.
The biological activity of 4-(Ethylsulfanyl)piperidine is attributed to its interaction with specific molecular targets, primarily enzymes and receptors. The ethylsulfanyl group enhances the compound's binding affinity and specificity, influencing various biochemical pathways:
- Enzyme Modulation : It can modulate enzyme activity, affecting metabolic processes and signal transduction pathways.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions.
Antitumor Activity
Research has indicated that compounds related to piperidine structures exhibit significant antitumor properties. For instance, derivatives have shown:
- Cytotoxic Effects : Against various cancer cell lines such as MDA-MB231 (breast) and PC3 (pancreatic), with mechanisms involving apoptosis induction and inhibition of pro-angiogenic factors like HIF .
- Comparative Efficacy : Some synthesized piperidone derivatives demonstrated higher antiproliferative activity than established chemotherapeutic agents like curcumin and melphalan .
| Compound Type | Cancer Cell Lines | Mechanism of Action |
|---|---|---|
| 3,5-Bis(arylidene)-4-piperidones | MDA-MB231, PC3 | Apoptosis induction |
| 1-(alkylsulfonyl)-3,5-bis(arylidene)-4-piperidinones | HCT116, A431 | Topoisomerase IIα inhibition |
Neuropharmacological Effects
4-(Ethylsulfanyl)piperidine and its analogs have been explored for their potential in treating neurological disorders:
- Dopamine Transporter Interaction : Similar piperidine compounds have shown selective binding to dopamine transporters, suggesting potential applications in treating conditions like Parkinson's disease or depression .
- Serotonin Receptor Modulation : Some studies indicate that modifications in the alkyl chain can enhance selectivity for serotonin receptors, which is crucial for developing antidepressants .
Case Studies and Research Findings
Several studies have investigated the biological properties of related compounds:
- Antiproliferative Studies : A series of 4-piperidone derivatives were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity and mechanisms involving DNA fragmentation and apoptosis induction .
- Neuropharmacological Evaluation : Research involving piperidine analogs demonstrated varying degrees of selectivity for dopamine versus serotonin transporters, highlighting their potential as therapeutic agents targeting mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
